Boc-Cys(Mbzl)-OH

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Cys(Mbzl)-OH typically involves the protection of the amino group of cysteine with a Boc group and the thiol group with a 4-methylbenzyl group. The process generally follows these steps:

Protection of the Amino Group: The amino group of cysteine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Protection of the Thiol Group: The thiol group is protected by reacting it with 4-methylbenzyl chloride in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: Boc-Cys(Mbzl)-OH undergoes several types of reactions, including:

Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), while the 4-methylbenzyl group can be removed using hydrogenation or other reductive conditions.

Substitution Reactions: The thiol group, once deprotected, can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Deprotection: TFA for Boc group removal; hydrogenation (Pd-C, H2) for 4-methylbenzyl group removal.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Deprotected Cysteine Derivatives: Removal of protecting groups yields free cysteine derivatives.

Substituted Cysteine Derivatives: Reaction with electrophiles yields various substituted cysteine derivatives.

Aplicaciones Científicas De Investigación

Boc-Cys(Mbzl)-OH is extensively used in scientific research, particularly in the fields of:

Peptide Synthesis: It is used as a building block in the synthesis of peptides, allowing for the selective protection and deprotection of cysteine residues.

Protein Engineering: Used in the modification of proteins to introduce specific functional groups or labels.

Drug Discovery: Employed in the synthesis of peptide-based drugs and in the development of new therapeutic modalities.

Bioconjugation: Utilized in the covalent attachment of cysteine residues to various biomolecules, aiding in the study of biological processes.

Mecanismo De Acción

The primary function of Boc-Cys(Mbzl)-OH is to protect the amino and thiol groups of cysteine during peptide synthesis. The Boc group prevents unwanted reactions at the amino group, while the 4-methylbenzyl group protects the thiol group. Upon deprotection, the free cysteine can participate in various biochemical reactions, such as forming disulfide bonds, which are crucial for protein folding and stability .

Comparación Con Compuestos Similares

Boc-Cys(Trt)-OH: tert-Butyloxycarbonyl-S-trityl-L-cysteine, where the thiol group is protected by a trityl group.

Boc-Cys(Acm)-OH: tert-Butyloxycarbonyl-S-acetamidomethyl-L-cysteine, where the thiol group is protected by an acetamidomethyl group.

Comparison:

Boc-Cys(Mbzl)-OH vs. Boc-Cys(Trt)-OH: The 4-methylbenzyl group in this compound is more stable under acidic conditions compared to the trityl group in Boc-Cys(Trt)-OH.

This compound vs. Boc-Cys(Acm)-OH: The 4-methylbenzyl group provides better protection against oxidation compared to the acetamidomethyl group in Boc-Cys(Acm)-OH.

Actividad Biológica

Boc-Cys(Mbzl)-OH, a derivative of cysteine, is an important compound in peptide synthesis and has notable biological activities. This article delves into its chemical properties, biological functions, and applications in therapeutic contexts, supported by data tables and relevant case studies.

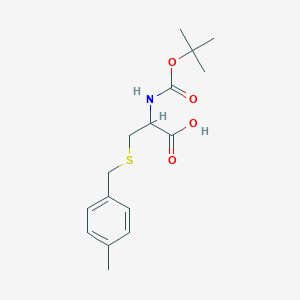

This compound is characterized by the following chemical structure:

- Chemical Name : N-alpha-t-Butyloxycarbonyl-L-cysteine(4-methoxybenzyl) alcohol

- Molecular Formula : C₁₃H₁₉NO₃S

- CAS Number : 61925-77-7

This compound features a protected cysteine residue with a benzyl (Mbzl) group, which enhances its stability during peptide synthesis. The Boc (t-butoxycarbonyl) group serves as a protecting group for the amino functionality, allowing for selective reactions without undesired side reactions.

Antioxidant Properties

Cysteine derivatives, including this compound, play a crucial role in the synthesis of glutathione (GSH), a key antioxidant in cellular defense against oxidative stress. Research indicates that cysteine is the rate-limiting substrate for GSH synthesis, making compounds like this compound valuable in neuroprotective strategies against oxidative stress-related disorders .

Therapeutic Applications

- Neurodegenerative Disorders : The ability of cysteine derivatives to cross the blood-brain barrier (BBB) makes them promising candidates for drug delivery systems aimed at treating neurodegenerative diseases. Prodrugs based on cysteine can enhance the bioavailability of therapeutic agents by utilizing excitatory amino acid transporter 3 (EAAT3) for transport across the BBB .

- Peptide Synthesis : this compound is widely used in solid-phase peptide synthesis (SPPS). The stability of the Mbzl protecting group under acidic conditions facilitates the synthesis of complex peptides while minimizing side reactions such as racemization and oxidation .

Comparison of Cysteine Protecting Groups

| Protecting Group | Stability | Deprotection Conditions | Common Applications |

|---|---|---|---|

| Boc | Moderate | TFA/HF | SPPS |

| Mbzl | High | HF | Long peptide synthesis |

| Trt | Low | Acidic conditions | Limited applications |

This table summarizes the stability and common applications of various protecting groups used in peptide synthesis involving cysteine derivatives.

Study on Antioxidant Effects

A study investigated the effects of this compound on cellular models exposed to oxidative stress. Results indicated that treatment with this compound significantly increased intracellular GSH levels, thereby enhancing cell viability under oxidative conditions. This suggests its potential utility in developing therapeutic agents for conditions characterized by oxidative stress .

Synthesis of Disulfide-Rich Peptides

Another research focused on synthesizing disulfide-rich peptides using this compound as a building block. The study highlighted that using this derivative facilitated regioselective formation of disulfide bonds while minimizing side reactions typically associated with free thiols .

Propiedades

IUPAC Name |

(2R)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNVVZWSABRKAL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.